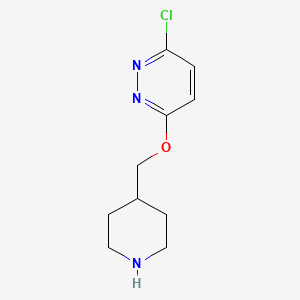

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine

Descripción general

Descripción

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with piperidin-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine serves as a scaffold for the development of new therapeutic agents. It has shown potential in targeting neurological and cardiovascular diseases. Its unique chemical structure allows for modifications that can enhance its biological activity.

Pharmacology

The compound is under investigation for its pharmacological properties, particularly its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression and epigenetic regulation. This inhibition can lead to anti-cancer effects and modulation of cellular signaling pathways related to inflammation and cell survival .

Chemical Biology

In chemical biology, this compound is utilized to study interactions between small molecules and biological macromolecules. Its ability to modulate enzyme activity makes it a valuable tool for understanding complex biochemical pathways.

Industrial Applications

Beyond medicinal uses, there is interest in exploring this compound for developing agrochemicals and other industrial products, leveraging its unique chemical properties for practical applications.

Anticancer Properties

Research indicates significant anticancer activity attributed to this compound. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by inhibiting key signaling pathways such as the PI3K/mTOR pathway.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects on human cancer cell lines, revealing a dose-dependent reduction in cell viability, particularly against breast cancer cells.

Anti-inflammatory Effects

Additionally, this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines' expression, which could be beneficial in treating conditions like rheumatoid arthritis.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Protects dopaminergic neurons | Not specified |

| Anti-inflammatory | Modulates cytokine production |

Mecanismo De Acción

The mechanism of action of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-6-(piperidin-4-ylmethoxy)pyridine

- 3-Chloro-6-(piperidin-4-ylmethoxy)pyrazine

- 3-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine

Uniqueness

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a piperidin-4-ylmethoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Actividad Biológica

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine, a compound with the CAS number 1420845-30-2, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

The compound is characterized by its chlorinated pyridazine ring and a piperidine side chain, which enhances its pharmacological properties. Its chemical structure is as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 243.70 g/mol

- Melting Point : Data not specified in the sources.

- Solubility : Soluble in organic solvents, with limited aqueous solubility.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways:

- Target Enzymes : The compound has been shown to inhibit lysine-specific demethylase 1 (LSD1), which plays a critical role in epigenetic regulation and cancer progression .

- Cell Signaling Pathways : It modulates pathways associated with inflammation and cancer cell proliferation by affecting the expression of key regulatory proteins.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by inhibiting the PI3K/mTOR signaling pathway, which is crucial for cell survival and growth .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It inhibits the expression of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing a dose-dependent reduction in cell viability .

- Another investigation focused on its anti-inflammatory properties, demonstrating a significant decrease in TNF-alpha production in macrophage cultures treated with the compound .

- In Vivo Studies :

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Propiedades

IUPAC Name |

3-chloro-6-(piperidin-4-ylmethoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c11-9-1-2-10(14-13-9)15-7-8-3-5-12-6-4-8/h1-2,8,12H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTIUSKRHPMCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.